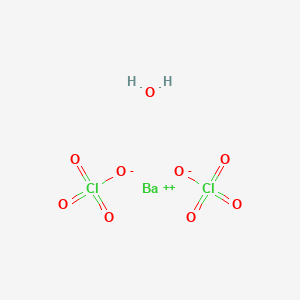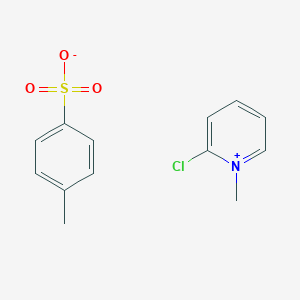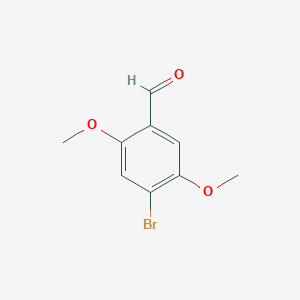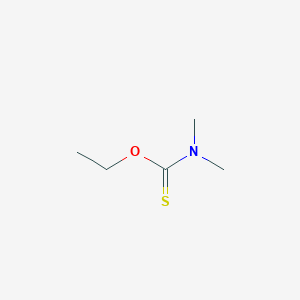
O-ethyl N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl N,N-dimethylcarbamothioate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first synthesized in 1953 and has since been used for controlling pests in agriculture and horticulture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insect pests, including aphids, thrips, mites, and caterpillars.
Mecanismo De Acción
Carbaryl works by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of carbaryl is similar to that of other carbamate insecticides.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects on non-target organisms. It has been found to cause oxidative stress, DNA damage, and alterations in gene expression in various organisms. Additionally, carbaryl has been shown to have neurotoxic effects on mammals, including humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a popular choice for lab experiments due to its effectiveness against a wide range of insect pests. It is also relatively inexpensive and easy to obtain. However, carbaryl has some limitations in lab experiments, including its potential toxicity to non-target organisms, which can affect the accuracy and reliability of the results.
Direcciones Futuras
There are several future directions for research on carbaryl. One area of research is the development of alternative insecticides that are more environmentally friendly and less toxic to non-target organisms. Another area of research is the investigation of the effects of long-term exposure to carbaryl on human health. Additionally, further research is needed to understand the mechanisms of carbaryl resistance in insects and to develop strategies for managing resistant populations.
Conclusion:
In conclusion, carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. The synthesis method of carbaryl is relatively simple and cost-effective, making it a popular choice for insect control. However, carbaryl has some limitations in lab experiments and potential toxicity to non-target organisms. Future research on carbaryl should focus on developing alternative insecticides, investigating the effects of long-term exposure on human health, and understanding the mechanisms of resistance in insects.
Métodos De Síntesis
Carbaryl is synthesized through the reaction of methyl isocyanate with ethyl alcohol and dimethylamine hydrochloride. The reaction produces O-ethyl N,N-dimethylcarbamate, which is then treated with sulfur to form carbaryl. The synthesis method of carbaryl is relatively simple and cost-effective, which makes it a popular choice for insect control.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific research studies to investigate its efficacy against various insect pests. Additionally, carbaryl has been studied for its effects on soil microorganisms, aquatic organisms, and birds.
Propiedades
Número CAS |
17996-38-2 |
|---|---|
Nombre del producto |
O-ethyl N,N-dimethylcarbamothioate |
Fórmula molecular |
C5H11NOS |
Peso molecular |
133.21 g/mol |
Nombre IUPAC |
O-ethyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3 |
Clave InChI |
IOGFKDCIPLVNMA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)N(C)C |
SMILES canónico |
CCOC(=S)N(C)C |
Sinónimos |
N,N-Dimethylthiocarbamic acid O-ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



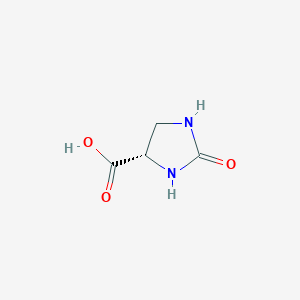

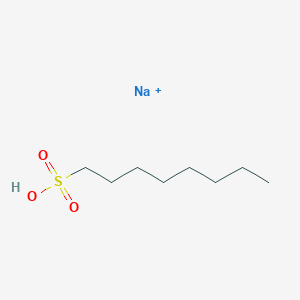
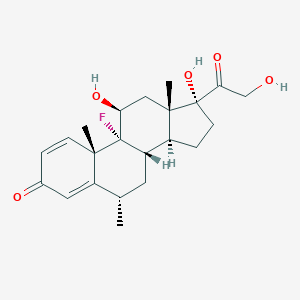

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
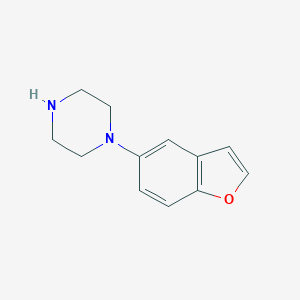
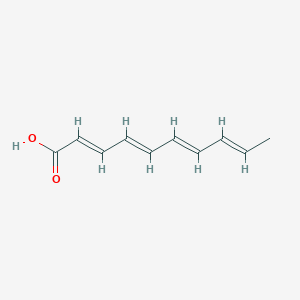
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)


